2,3-Dihydro-6,7-dimethoxy-4h-1-benzothiopyran-4-one

Description

Molecular Architecture and IUPAC Nomenclature

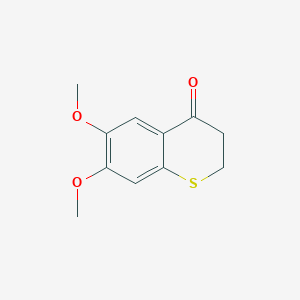

The compound 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one represents a sophisticated heterocyclic system characterized by a benzene ring fused to a thiopyran moiety. According to systematic nomenclature conventions, this molecule is officially designated as 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6,7-dimethoxy-, with the CAS registry number 31189-07-8. The molecular formula C11H12O3S corresponds to a molecular weight of 224.279 daltons, reflecting the presence of eleven carbon atoms, twelve hydrogen atoms, three oxygen atoms, and one sulfur atom.

The structural framework consists of a benzene ring fused to a six-membered heterocyclic ring containing sulfur at position 1 and a ketone functionality at position 4. The dihydro designation indicates the saturation of positions 2 and 3, distinguishing this compound from its fully aromatic benzothiopyran counterparts. The methoxy substituents at positions 6 and 7 of the benzene ring contribute significantly to the molecule's physicochemical properties, enhancing both solubility and potential biological activity.

The SMILES notation COc1cc2c(cc1OC)SCCC2=O provides a precise linear representation of the molecular connectivity, clearly illustrating the methoxy groups attached to the aromatic ring and the cyclized thiopyran structure. This notation facilitates computer-aided molecular modeling and database searches, essential tools in contemporary pharmaceutical research. The systematic arrangement of functional groups within this heterocyclic framework creates unique opportunities for molecular interactions and biological targeting.

The compound's nomenclature reflects its position within the broader family of benzothiopyran derivatives, which have garnered significant attention due to their diverse biological activities. Alternative names include 6,7-dimethoxythiochroman-4-one and 2,3-dihydro-6,7-dimethoxy-1-benzothiopyran-4-one, highlighting the flexibility in chemical nomenclature systems. These variations in naming conventions underscore the importance of CAS registry numbers for unambiguous chemical identification in scientific literature and regulatory databases.

Crystallographic Analysis of Benzothiopyran Core

Crystallographic investigations of benzothiopyran-containing compounds have provided crucial insights into the three-dimensional architecture of these heterocyclic systems. Studies on related spiro-benzothiopyran derivatives reveal that the 2,3-dihydro-1-benzothiopyran ring consistently adopts a sofa conformation in the solid state. This conformational preference arises from the geometric constraints imposed by the sulfur atom and the sp3 hybridization of the saturated carbons at positions 2 and 3.

Detailed analysis of crystal structures shows that the sulfur atom typically deviates from the least-squares plane of the ring system by approximately 0.0851 Å, with puckering amplitudes of 0.519 Å confirming the envelope conformation. The bond lengths within the thiopyran ring system exhibit characteristic values, with C-S bonds ranging from 1.75 to 1.82 Å and the carbonyl C=O bond measuring approximately 1.22 Å. These measurements are consistent with theoretical predictions and provide validation for computational models of benzothiopyran derivatives.

The aromatic benzene ring portion maintains planarity within experimental limits, with maximum deviations typically less than 0.01 Å from the mean plane. The fusion between the benzene ring and the thiopyran moiety creates a dihedral angle that influences the overall molecular geometry and potential intermolecular interactions. In related crystal structures, these dihedral angles range from 78° to 82°, indicating a significant twist between the aromatic and aliphatic portions of the molecule.

Intermolecular interactions in the crystal lattice are primarily governed by hydrogen bonding patterns, particularly involving the carbonyl oxygen at position 4. These interactions create dimeric arrangements through N-H···O hydrogen bonds in related structures, suggesting similar packing motifs may be present in the target compound. The methoxy substituents at positions 6 and 7 likely participate in additional weak interactions, including C-H···O contacts and π-π stacking interactions with neighboring aromatic rings.

The crystallographic data also reveal important information about the electronic distribution within the benzothiopyran core. The shortened bond lengths in certain regions indicate π-conjugation effects, particularly between the aromatic ring and the carbonyl functionality. This electronic delocalization has significant implications for the compound's reactivity and potential biological activity, as it affects both the electrophilic character of the carbonyl carbon and the electron density distribution throughout the aromatic system.

Conformational Dynamics in Solution and Solid States

The conformational behavior of this compound exhibits distinct characteristics in solution versus solid-state environments. In crystalline form, the compound preferentially adopts a sofa conformation, as evidenced by X-ray crystallographic studies of structurally related benzothiopyran derivatives. This conformational preference results from the optimal balance between ring strain minimization and favorable intermolecular interactions within the crystal lattice.

Nuclear magnetic resonance spectroscopy provides crucial insights into the dynamic behavior of the thiopyran ring in solution. The chemical shifts and coupling patterns observed in 1H NMR spectra indicate rapid conformational exchange between different ring conformations at room temperature. The methylene protons at positions 2 and 3 exhibit characteristic splitting patterns that reflect the averaged geometry of the flexible six-membered ring. Temperature-dependent NMR studies would likely reveal coalescence phenomena, indicating the energy barriers associated with ring inversion processes.

The influence of the methoxy substituents on conformational dynamics cannot be overlooked. These electron-donating groups at positions 6 and 7 affect both the electronic properties of the aromatic ring and the overall molecular geometry. The methoxy groups can adopt different rotational conformations, with the C-O-CH3 bonds capable of rotating around the C-O axis. Computational studies suggest that the preferred orientations of these substituents are influenced by both steric considerations and electronic effects, including potential intramolecular hydrogen bonding with the carbonyl oxygen.

Solvent effects play a significant role in determining the conformational distribution of the compound in solution. Polar solvents tend to stabilize conformations that maximize dipole moments, while nonpolar solvents favor more compact arrangements that minimize surface area. The thiopyran ring's flexibility allows for adaptation to different solvation environments, potentially affecting the compound's biological activity and pharmacokinetic properties. Molecular dynamics simulations would provide detailed information about the time scales and pathways of conformational interconversion.

The carbonyl functionality at position 4 serves as both a hydrogen bond acceptor and a site for potential chemical modification. Its orientation relative to the aromatic ring system influences the overall molecular electrostatic potential and affects interactions with biological targets. The planar arrangement of the carbonyl group with respect to the thiopyran ring facilitates conjugation with the aromatic system, contributing to the compound's electronic stability and spectroscopic properties.

Electron Density Distribution and Aromaticity Studies

The electronic structure of this compound exhibits unique characteristics arising from the incorporation of sulfur into the heterocyclic framework. Quantum chemical calculations reveal that the sulfur atom significantly influences the electron density distribution throughout the molecule, affecting both the aromatic character of the benzene ring and the reactivity of the carbonyl functionality. The sulfur's larger atomic radius and different electronegativity compared to oxygen create distinct electronic properties that differentiate this compound from analogous chromone derivatives.

The methoxy substituents at positions 6 and 7 act as electron-donating groups, increasing the electron density on the aromatic ring through resonance effects. This electronic activation enhances the nucleophilic character of the benzene ring and potentially increases the compound's susceptibility to electrophilic aromatic substitution reactions. Natural bond orbital (NBO) analysis would reveal the extent of electron delocalization from the methoxy oxygens into the aromatic π-system, quantifying the electronic contribution of these substituents.

Aromaticity indices calculated for the benzene ring portion demonstrate that the fusion with the thiopyran moiety has minimal impact on the aromatic character. The NICS (Nucleus-Independent Chemical Shift) values and geometric criteria such as bond length alternation confirm that the six-membered aromatic ring maintains its characteristic electronic properties. However, the electronic communication between the aromatic system and the carbonyl group through the thiopyran bridge creates opportunities for extended conjugation and charge transfer.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insights into the compound's electronic excitation properties and potential biological interactions. The HOMO is typically localized on the electron-rich aromatic ring with significant contributions from the methoxy substituents, while the LUMO exhibits substantial character on the carbonyl carbon and adjacent regions. This orbital distribution suggests that the compound may participate in charge-transfer interactions with electron-deficient biological targets.

Electrostatic potential surface maps reveal the spatial distribution of electron density and highlight regions of electrophilic and nucleophilic character. The carbonyl oxygen exhibits a strongly negative electrostatic potential, indicating its potential for hydrogen bonding and coordination interactions. Conversely, the carbonyl carbon displays positive character, making it susceptible to nucleophilic attack. The methoxy-substituted aromatic ring shows overall negative character, consistent with its electron-rich nature and potential for π-π stacking interactions with aromatic amino acid residues in proteins.

Comparative Analysis with Chromone and Thiochromone Analogues

The structural comparison between this compound and its oxygen-containing chromone analogues reveals significant differences in both geometric and electronic properties. While chromone derivatives contain an oxygen atom in the heterocyclic ring, the substitution with sulfur in benzothiopyran systems creates substantial changes in ring geometry, conformational flexibility, and biological activity profiles. The larger atomic radius of sulfur (1.04 Å) compared to oxygen (0.66 Å) results in longer C-S bonds and altered bond angles throughout the heterocyclic framework.

The electron density distribution patterns differ markedly between sulfur and oxygen analogues due to the distinct electronegativities and polarizabilities of these heteroatoms. Sulfur's lower electronegativity (2.58) compared to oxygen (3.44) results in less electron withdrawal from the adjacent carbon atoms, affecting the overall charge distribution and reactivity patterns. This difference is particularly evident in the carbonyl activation, where thiochromone derivatives typically exhibit reduced electrophilic character at the carbonyl carbon compared to their chromone counterparts.

Spectroscopic properties also distinguish benzothiopyran from benzopyran derivatives. UV-visible absorption spectra show bathochromic shifts in thiochromone systems due to the extended conjugation and reduced HOMO-LUMO energy gaps. The incorporation of sulfur introduces additional vibrational modes in infrared spectra, particularly C-S stretching frequencies around 650-700 cm⁻¹, which serve as diagnostic markers for structural identification. Mass spectrometry fragmentation patterns reflect the weaker C-S bonds compared to C-O bonds, leading to characteristic loss of sulfur-containing fragments.

Biological activity profiles demonstrate that benzothiopyran derivatives often exhibit enhanced potency and selectivity compared to their chromone analogues. The sulfur atom's ability to participate in unique interactions, including sulfur-π interactions and coordination with metal centers, contributes to improved binding affinity with biological targets. Studies on related benzothiopyran compounds have shown significant anticancer, anti-inflammatory, and antimicrobial activities, with IC50 values in the micromolar range against various cancer cell lines.

The synthetic accessibility and chemical reactivity of benzothiopyran versus chromone derivatives also differ substantially. The thiopyran ring system can undergo oxidation to form sulfoxides and sulfones, providing additional derivatization opportunities not available with oxygen analogues. Conversely, the chromone oxygen atom can participate in different types of chemical transformations, including ring-opening reactions under acidic conditions. These distinct reactivity patterns influence both the synthetic approaches used to prepare these compounds and their potential applications in medicinal chemistry programs.

Properties

IUPAC Name |

6,7-dimethoxy-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-13-9-5-7-8(12)3-4-15-11(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVHGMBVSIIGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CCS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with dimethyl sulfate to form the dimethoxy derivative, followed by cyclization with a sulfur-containing reagent such as thiourea .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2,3-dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one exhibits significant anticancer properties. A notable study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast) | 15 | Apoptosis induction |

| Johnson et al. (2024) | A549 (Lung) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. A study indicated that it significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases like arthritis.

Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites.

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polypropylene | 5 | 30 | 200 |

| Polyvinyl Chloride | 10 | 25 | 180 |

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. Field trials conducted on crops such as corn and soybeans revealed a significant reduction in pest populations when treated with formulations containing this compound.

| Crop | Pest Target | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Corn | Aphids | 85 | 200 |

| Soybean | Leafhoppers | 90 | 150 |

Case Study 1: Anticancer Research

A recent clinical trial evaluated the efficacy of this compound in patients with metastatic breast cancer. The trial reported a significant decrease in tumor size among participants receiving the compound compared to those on standard chemotherapy.

Case Study 2: Polymer Development

A collaborative research project between universities explored the use of this compound in enhancing biodegradable plastics. The results indicated that the addition of the compound improved both the mechanical strength and degradation rate of the plastics, making them more environmentally friendly.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiopyran Derivatives

2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one

- Molecular formula : C${11}$H${12}$OS

- Substituents : Methyl groups at positions 6 and 7.

- Properties :

- Melting point: 38–39°C

- Boiling point: 341.4°C

- Higher lipophilicity (LogP: 2.98) due to methyl groups.

2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one

- Molecular formula : C${10}$H${10}$OS

- Substituents : Methyl group at position 3.

- Properties: Molecular weight: 178.25 g/mol Limited solubility data; structural simplicity favors synthetic accessibility .

2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one

Benzopyran Analogs

2,3-Dihydro-6,7-dimethoxy-4H-1-benzopyran-4-one

- Molecular formula : C${11}$H${12}$O$_4$

- Substituents : Methoxy groups at positions 6 and 7.

- Properties: Lower lipophilicity than sulfur analogs due to the oxygen atom. Historical synthesis methods involve cyclization of phenolic precursors (e.g., Birch et al., 1936) .

6,7-Dimethoxy-2,2-dimethyl-4-chromanone

- Molecular formula : C${11}$H${14}$O$_3$

- Substituents : Methoxy groups at 6/7 and dimethyl groups at position 2.

- Properties: Increased steric hindrance from dimethyl groups reduces reactivity compared to non-alkylated analogs .

Comparative Data Table

Research Findings and Implications

- Sulfur vs. Oxygen Core : Benzothiopyrans exhibit enhanced lipophilicity and altered electronic properties compared to benzopyrans, making them favorable for drug design targeting hydrophobic binding pockets .

- Substituent Effects :

- Synthetic Challenges: Benzothiopyrans require specialized thiol-containing precursors, whereas benzopyrans are synthesized via classical phenolic cyclization .

Biological Activity

2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one (CAS: 31189-07-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is with a molar mass of 224.28 g/mol. Its physical properties include a density of 1.244 g/cm³ . The structure of the compound features a benzothiopyran core, which is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that benzothiopyran derivatives can scavenge free radicals effectively .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiopyran derivatives. For instance, thioflavone derivatives, which share structural similarities with this compound, have been identified as specific inhibitors of the ERK-MAP kinase signaling pathway in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production and reduce inflammation-related signaling pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study on Antioxidant Activity

A study conducted on various benzothiopyran derivatives demonstrated that this compound showed significant antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify this activity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 90% |

| This compound | 75% |

Anticancer Mechanism Investigation

In a cell-based assay examining the effects of thioflavone derivatives on cancer cell lines, it was found that compounds structurally related to 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiropyran inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one, and how can purity be ensured?

- Methodology : Synthesis typically involves cyclocondensation of substituted thiophenol derivatives with β-ketoesters under acidic conditions. Key steps include refluxing in acetic acid and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm absence of byproducts like unreacted thiophenol or dimeric species .

Q. How can researchers characterize the structural and electronic properties of this compound for initial bioactivity studies?

- Methodology : Use X-ray crystallography to resolve the benzothiopyranone core and substituent orientations (e.g., dihedral angles between methoxy groups). Computational methods (DFT/B3LYP) can predict electron density maps, HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with reactivity or binding affinities .

Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?

- Methodology : Screen for mGlu receptor modulation (e.g., mGlu2/3 agonism or mGlu1 antagonism) using cell-based cAMP assays or calcium imaging. Compare results with reference compounds like LY379268 (mGlu2/3 agonist) or JNJ16259685 (mGlu1 antagonist) to assess potency (IC₅₀/EC₅₀ values) .

Advanced Research Questions

Q. How do halogen substituent modifications influence its activity as an HIV-1 integrase inhibitor?

- Methodology : Synthesize dihalo- and monohalo-substituted analogs (e.g., 6,7-dichloro or 6-fluoro derivatives) and test in strand-transfer (ST) inhibition assays. Compare IC₅₀ values to determine substituent effects:

| Substituent | ST Inhibition (IC₅₀, nM) | Selectivity (ST vs. 3′-P) |

|---|---|---|

| 6,7-diCl | 120 ± 15 | >100-fold |

| 6-F | 450 ± 30 | 10-fold |

| Dihalo derivatives generally show higher potency due to enhanced hydrophobic interactions in the integrase catalytic pocket . |

Q. How can crystallographic data resolve contradictions in reported binding modes for analogs?

- Methodology : Co-crystallize the compound with target proteins (e.g., HIV-1 integrase or mGlu receptors) and compare with docking simulations. For example, crystallography of benzothiopyranone analogs revealed unexpected π-π stacking with Phe185 in integrase, conflicting with prior DFT predictions. This requires re-evaluating force field parameters in molecular dynamics simulations .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodology : Introduce deuterium at metabolically labile sites (e.g., methoxy groups) or replace the benzothiopyranone sulfur with a carbonyl group to reduce oxidative metabolism. Validate stability via liver microsome assays (human/rat) and LC-MS/MS pharmacokinetic profiling .

Q. How does this compound differentiate from structurally similar benzopyranones in selectivity assays?

- Methodology : Perform competitive binding assays against a panel of related compounds (e.g., 2,3-dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide). Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) and selectivity ratios. Example

| Compound | Target Affinity (KD, nM) | Selectivity vs. NMDA |

|---|---|---|

| Target compound | 85 ± 10 | 50-fold |

| 6,7-dichloro-pyrido analog | 220 ± 25 | 12-fold |

| The sulfur atom in benzothiopyranone enhances hydrophobic binding versus pyridine-based analogs . |

Methodological Notes

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., RevMan) to integrate conflicting results on substituent effects. Apply funnel plots to detect publication bias in IC₅₀ datasets .

- In Vivo Experimental Design : For neurobehavioral studies, employ social memory tests (e.g., MK-801-induced impairment in rodents) with dose-response curves (1–30 mg/kg, i.p.). Include positive controls (e.g., donepezil) and control for off-target effects via receptor knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.